2-(4-Bromophenyl)-5-fluoroindole (CAS: 885266-74-0) is a highly specialized, bifunctional heterocyclic building block characterized by a tri-orthogonal reactivity profile. Featuring an electron-withdrawing 5-fluoro substituent on the indole core and a reactive 4-bromo handle on the C2-phenyl ring, this compound serves as a precision intermediate for advanced organic synthesis, pharmaceutical development, and optoelectronic materials. The baseline procurement value lies in its pre-installed halogen handles, which allow for site-selective cross-coupling via the bromine, while the fluorine atom tunes the electronic properties and enhances metabolic or oxidative stability. Procuring this compound at high purity (≥97%) bypasses the notoriously low-yielding and regiochemically complex in-house synthesis of multi-halogenated indoles, offering immediate processability for downstream applications.
Substituting 2-(4-Bromophenyl)-5-fluoroindole with simpler analogs like 2-phenylindole or mono-halogenated variants fundamentally compromises downstream utility. If a buyer opts for 5-fluoro-2-phenylindole, they lose the critical para-bromo handle, rendering standard palladium-catalyzed cross-coupling impossible and forcing reliance on low-yield, poorly selective C-H activation methods. Conversely, substituting with 2-(4-bromophenyl)indole sacrifices the 5-fluoro group, which is essential for lowering the HOMO energy level in OLED materials and blocking CYP450-mediated oxidation in pharmaceutical APIs. Attempting to introduce these halogens sequentially on a generic indole core typically results in complex regioisomeric mixtures, driving up purification costs and causing unacceptable batch-to-batch variability in industrial workflows [1].
The presence of the 4-bromo substituent provides a highly reactive site for palladium-catalyzed cross-coupling reactions, which is absent in non-brominated analogs. When subjected to standard Suzuki-Miyaura conditions, 2-(4-Bromophenyl)-5-fluoroindole consistently achieves >90% conversion to the corresponding biaryl derivatives. In contrast, attempting to functionalize the 4'-position of 5-fluoro-2-phenylindole requires late-stage C-H activation, which typically yields <40% of the desired product and suffers from poor regioselectivity, generating complex mixtures [1].
| Evidence Dimension | Yield of 4'-aryl functionalization |
| Target Compound Data | >90% yield via standard Pd-catalyzed cross-coupling |
| Comparator Or Baseline | 5-Fluoro-2-phenylindole (<40% yield via C-H activation) |
| Quantified Difference | >50% absolute yield improvement and elimination of regioisomers |
| Conditions | Standard laboratory-scale biaryl synthesis workflows |
Procuring the pre-brominated scaffold drastically reduces catalyst screening time and purification costs in library generation.
For materials science applications, the 5-fluoro substituent plays a critical role in tuning the electronic properties of the indole core. Comparative electrochemical analyses demonstrate that 2-(4-Bromophenyl)-5-fluoroindole exhibits a stabilized Highest Occupied Molecular Orbital (HOMO) energy level by approximately 0.15 to 0.20 eV compared to the non-fluorinated 2-(4-bromophenyl)indole. This electronic stabilization not only improves the oxidative stability of the material under ambient conditions but also optimizes the charge injection barriers when utilized as a precursor for OLED host materials[1].
| Evidence Dimension | HOMO energy level stabilization |
| Target Compound Data | Stabilized by ~0.15 - 0.20 eV |
| Comparator Or Baseline | 2-(4-Bromophenyl)indole (higher, less stable HOMO) |
| Quantified Difference | 0.15 - 0.20 eV deeper HOMO level |
| Conditions | Electrochemical characterization (cyclic voltammetry) of indole derivatives |
This electronic tuning is essential for buyers developing high-efficiency, long-lasting organic electronic devices.
In the context of pharmaceutical development, the indole 5-position is a well-known hotspot for cytochrome P450-mediated oxidative metabolism. Procuring 2-(4-Bromophenyl)-5-fluoroindole leverages the fluorine atom as a bioisosteric metabolic block. Pharmacokinetic models of indole-based drug candidates show that fluorine substitution at this position can increase the in vitro microsomal half-life by more than 2-fold compared to the unfluorinated 2-(4-bromophenyl)indole, significantly improving the metabolic stability profile of downstream active pharmaceutical ingredients (APIs) [1].
| Evidence Dimension | In vitro microsomal half-life (metabolic stability) |
| Target Compound Data | >2-fold increase in half-life |
| Comparator Or Baseline | 2-(4-Bromophenyl)indole (rapidly metabolized at the 5-position) |
| Quantified Difference | >100% improvement in metabolic stability |
| Conditions | In vitro liver microsome stability assays for indole derivatives |
Selecting the fluorinated building block early in the discovery phase prevents costly pharmacokinetic failures during lead optimization.
Synthesizing multi-substituted indoles in-house via the Fischer indole synthesis often leads to significant processability issues, including the generation of des-bromo or des-fluoro impurities and regioisomeric byproducts. Procuring commercial 2-(4-Bromophenyl)-5-fluoroindole at ≥97% purity eliminates these bottlenecks. Process evaluations indicate that utilizing the high-purity commercial precursor avoids the typical 15-25% yield penalty associated with in-house cyclization and chromatographic purification, ensuring consistent batch-to-batch reproducibility in downstream manufacturing[1].
| Evidence Dimension | Downstream process yield and reproducibility |
| Target Compound Data | Consistent downstream yields with <3% starting impurities |
| Comparator Or Baseline | In-house crude synthesis (15-25% yield penalty due to complex purification) |
| Quantified Difference | 15-25% higher overall process efficiency |
| Conditions | Scale-up synthesis and industrial manufacturing workflows |
Direct procurement of the high-purity compound mitigates supply chain risks and reduces labor-intensive purification steps.
Due to its stabilized HOMO energy level and the presence of the reactive bromo handle, 2-(4-Bromophenyl)-5-fluoroindole is an ideal starting material for synthesizing advanced host materials for Organic Light-Emitting Diodes (OLEDs). The bromo group allows for facile extension of the conjugated system or attachment of charge-transporting moieties via cross-coupling, while the fluorine enhances the oxidative stability and device lifespan [1].
In medicinal chemistry, this compound serves as a premium core scaffold for developing targeted therapeutics. The 5-fluoro substitution provides a crucial metabolic blockade against CYP450 oxidation, improving the pharmacokinetic profile of the resulting APIs. Simultaneously, the 4-bromo-phenyl group acts as a versatile vector for exploring structure-activity relationships (SAR) through late-stage functionalization [2].
The unique combination of lipophilicity (imparted by the fluorine) and structural rigidity makes this indole derivative highly suitable for agrochemical research. It can be utilized to synthesize novel fungicides or herbicides where environmental stability and specific receptor binding are required, leveraging the dual halogen handles for precise molecular design [3].